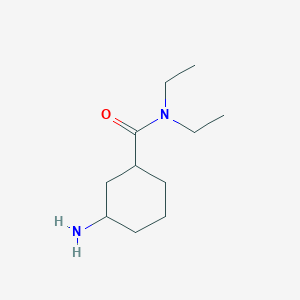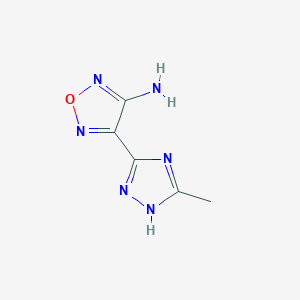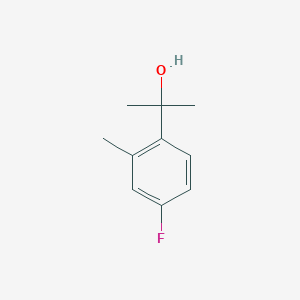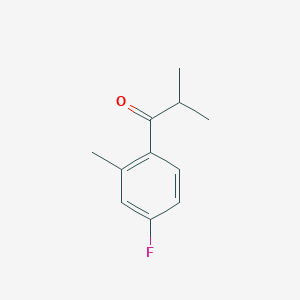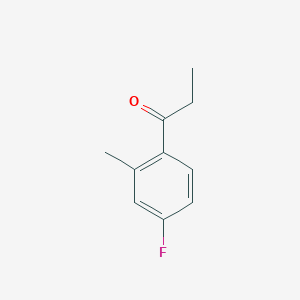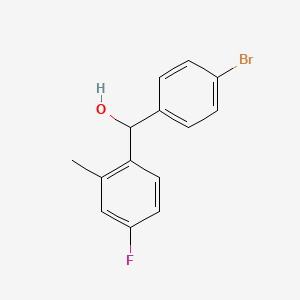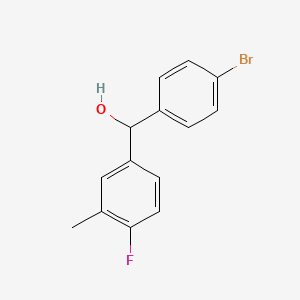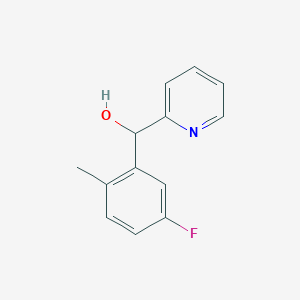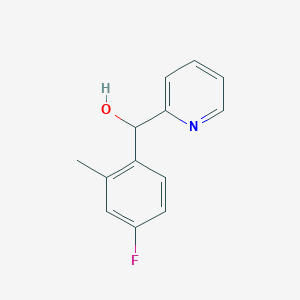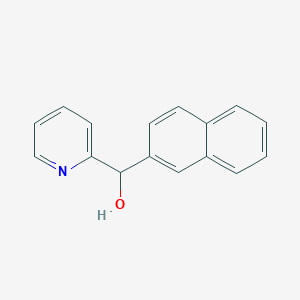
3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol: is an organic compound that features a phenyl ring substituted with an ethylenedioxy group and a pyridyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 3,4-(ethylenedioxy)phenylboronic acid and a suitable pyridyl halide under the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, converting it to an aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the pyridyl ring or the phenyl ring, potentially leading to hydrogenation products.
Substitution: The phenyl and pyridyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Products include 3,4-(ethylenedioxy)phenyl-(2-pyridyl)aldehyde and 3,4-(ethylenedioxy)phenyl-(2-pyridyl)carboxylic acid.
Reduction: Hydrogenated derivatives of the phenyl and pyridyl rings.
Substitution: Halogenated derivatives of the phenyl and pyridyl rings.
科学研究应用
Chemistry: 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol is used as a building block in organic synthesis, particularly in the development of complex molecular architectures through cross-coupling reactions .
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and electronic materials .
作用机制
The mechanism by which 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylenedioxy group can enhance the compound’s binding affinity to these targets, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
- 3,4-(Ethylenedioxy)phenylboronic acid
- 2-(Pyridyl)boronic acid
- 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)ketone
Comparison: 3,4-(Ethylenedioxy)phenyl-(2-pyridyl)methanol is unique due to the presence of both the ethylenedioxy and pyridyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(11-3-1-2-6-15-11)10-4-5-12-13(9-10)18-8-7-17-12/h1-6,9,14,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEOWIPLHACQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

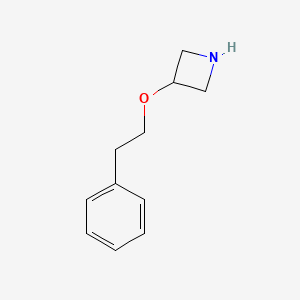
![3-[(6-Bromonaphthalen-2-yl)oxy]azetidine](/img/structure/B7874420.png)
